(3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide
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Overview
Description
(3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of 2-methylphenyl compounds, followed by the introduction of the butanamide group through amide bond formation. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Solvent recovery and waste management are also important aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, usually under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
(3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide: shares similarities with other chloro-substituted phenyl compounds and butanamide derivatives.
Vanillin acetate: Another compound with a phenyl ring and functional groups that can undergo similar reactions.
Ethylene glycol: A simpler compound used in various industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in multiple fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H21ClN4O4 |
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Molecular Weight |
368.81 g/mol |
IUPAC Name |
N'-[(E)-[4-(5-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C16H21ClN4O4/c1-10-4-5-12(17)9-13(10)19-14(22)8-11(2)20-21-16(24)15(23)18-6-7-25-3/h4-5,9H,6-8H2,1-3H3,(H,18,23)(H,19,22)(H,21,24)/b20-11+ |
InChI Key |
YCHVDTJJGMAWEV-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/NC(=O)C(=O)NCCOC)/C |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)C(=O)NCCOC)C |
Origin of Product |
United States |
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